N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is an organic compound with the molecular formula and a molecular weight of approximately 136.15 g/mol. This compound features a formamide functional group attached to a 2-aminophenyl moiety, making it an important intermediate in organic synthesis. The structure can be represented by the following canonical SMILES notation: C1=CC=C(C(=C1)N)NC=O .
These reactions highlight its potential utility in synthesizing more complex organic molecules.
N-(2-aminophenyl)formamide has garnered interest due to its biological activity, particularly as a ligand for histone deacetylases. This interaction is crucial for regulating gene expression and cellular functions, making it a candidate for therapeutic applications in cancer and neurodegenerative diseases. Research indicates that compounds like N-(2-aminophenyl)formamide may influence epigenetic regulation by modifying histone acetylation levels .
The synthesis of N-(2-aminophenyl)formamide can be achieved through several methods:
N-(2-aminophenyl)formamide serves multiple purposes across various fields:
Interaction studies involving N-(2-aminophenyl)formamide have primarily focused on its role as a histone deacetylase inhibitor. These studies explore how the compound binds to enzyme active sites, influencing gene expression and cellular processes. Such interactions are critical for understanding its potential therapeutic applications .
Several compounds share structural similarities with N-(2-aminophenyl)formamide, each exhibiting unique properties and reactivities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-nitrophenyl)formamide | Nitro group at para position | Different reactivity due to nitro group position |
| N-(2-nitrophenyl)formamide | Nitro group at ortho position | Can undergo reduction to yield N-(2-aminophenyl)formamide |
| N-(2-aminophenyl)amine | Amino group instead of formamide | Exhibits different reactivity patterns |
N-(2-aminophenyl)formamide is unique due to its combination of an amino group and a formamide functionality, which allows it to participate in diverse